molecular formula C15H14Cl3NO B8212279 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine

2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine

Cat. No.: B8212279
M. Wt: 330.6 g/mol
InChI Key: OKCIIBHHLAAJHP-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine is a high-purity chemical compound supplied for research and analytical purposes. It is professionally recognized as a key impurity standard (Econazole USP Related Compound B) in the quality control and development of the active pharmaceutical ingredient (API) Econazole Nitrate . Econazole is a broad-spectrum antimycotic agent used in pharmaceutical formulations, and the rigorous profiling of its related substances is critical for ensuring product safety and efficacy . This compound serves as an essential reference standard for researchers conducting analytical testing, method validation, and stability studies in pharmaceutical development, helping to monitor and control the quality of the antifungal API. The molecular formula for this compound is C 15 H 14 Cl 3 NO, and it has a molecular weight of 330.64 g/mol . Its structure features a 2,4-dichlorophenyl group and a 4-chlorobenzyloxy group, which are common pharmacophores in medicinal chemistry known to contribute to biological activity in various antifungal agents . Researchers value this compound for its application in advanced chromatographic techniques, such as HPLC and UPLC, for the precise identification and quantification of impurities. Please Note: This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research and analytical applications. It is not intended for use in diagnostics, as a therapeutic agent for humans or animals, or for any other commercial or personal use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3NO/c16-11-3-1-10(2-4-11)9-20-15(8-19)13-6-5-12(17)7-14(13)18/h1-7,15H,8-9,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCIIBHHLAAJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(CN)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Etherification

The core structure of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine is assembled through sequential nucleophilic substitution and etherification steps. A key intermediate, 2-(2,4-dichlorophenyl)ethanamine, is often synthesized via reductive amination of 2,4-dichlorophenylacetone using sodium borohydride (NaBH₄) or catalytic hydrogenation. Subsequent etherification with 4-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate) yields the target compound.

Example Protocol
A mixture of 2-(2,4-dichlorophenyl)ethanamine (10 mmol), 4-chlorobenzyl chloride (12 mmol), and K₂CO₃ (15 mmol) in dimethyl sulfoxide (DMSO) was stirred at 120°C for 1 hour. The reaction mixture was quenched with water, extracted with tert-butyl methyl ether, and purified via column chromatography to afford the product in 94% yield.

ParameterValue
SolventDMSO
BaseK₂CO₃
Temperature120°C
Yield94%

Reductive Amination Strategies

Reductive amination offers an alternative pathway by condensing 2,4-dichlorophenylglyoxal with 4-chlorobenzylamine in the presence of NaBH₄. This method is advantageous for controlling stereochemistry but requires careful pH modulation to avoid over-reduction.

Optimized Conditions
In a representative procedure, 2,4-dichlorophenylglyoxal (5.8 g) and (R)-1-(2,4-dichlorophenyl)ethanamine (5.1 g) were refluxed in acetonitrile with NaBH₄ (2.6 g). The product was isolated via crystallization in 72.9% yield with 99.1% purity.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Chiral resolution using mandelic acid is critical for obtaining enantiomerically pure 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine. Racemic 2,4-dichloro-α-methylbenzylamine is treated with (S)-mandelic acid in a 3:2 isopropyl alcohol/ethanol mixture, yielding diastereomeric salts with >96% enantiomeric excess (ee) after two crystallizations.

Key Data

ParameterValue
Resolving Agent(S)-Mandelic Acid
Solvent SystemiPrOH/EtOH (3:2)
Crystallizations2
Enantiomeric Excess>96% ee
Overall Yield40%

Chromatographic Enantioseparation

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) such as derivatized cyclofructan residues enables efficient separation of enantiomers. Mobile phases containing acetonitrile, methanol, acetic acid, and triethylamine achieve baseline resolution in polar organic mode.

Purification and Analytical Validation

Crystallization Techniques

Crystallization from acetonitrile or tert-butyl methyl ether effectively removes byproducts. For example, cooling a refluxed acetonitrile solution of the crude product yielded 85.4% pure material with 95.01% chiral purity.

Spectroscopic Characterization

  • NMR : δ 1.34 (d, 3H), 1.60 (s, 1H), 3.64 (s, 2H), 4.32 (q, 1H), 7.25–7.62 (m, 12H).

  • LC-MS : m/z 388.9 [M + H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution94≥95Short reaction time
Reductive Amination72.999.1Stereochemical control
Chiral Resolution40>96 eeHigh enantiopurity

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during etherification is minimized by using a slight excess of 4-chlorobenzyl chloride (1.2 equiv) and maintaining temperatures below 130°C.

Solvent Selection

Polar aprotic solvents like DMSO enhance reaction rates but complicate purification. Switching to acetonitrile or tert-butyl methyl ether improves crystallinity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated phenyl rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine exhibits anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines. Its structural features may enhance its ability to penetrate cellular membranes, thereby increasing its efficacy against tumor cells.

Data Table: Anticancer Activity Overview

Cell LineConcentration (µg/mL)Effect Observed
MCF-710Apoptosis induction
HeLa5Cell cycle arrest
A54920Decreased viability

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria. Laboratory tests have shown that it can inhibit the growth of pathogens at low concentrations.

Data Table: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (µg/mL)Observed Effect
Mycobacterium tuberculosis10Significant growth inhibition
Staphylococcus aureus15Moderate growth inhibition

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In an experiment involving MCF-7 breast cancer cells, treatment with 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine at a concentration of 10 µg/mL resulted in a notable increase in apoptotic markers after 24 hours. Flow cytometry analysis confirmed a significant increase in early and late apoptosis compared to untreated controls.

Case Study 2: Antimicrobial Testing Against Mycobacterium tuberculosis

A controlled study assessed the efficacy of the compound against various strains of Mycobacterium tuberculosis. Results indicated that at concentrations as low as 10 µg/mL, there was a marked reduction in bacterial viability, suggesting potential as a therapeutic agent for treating resistant tuberculosis strains.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chlorinated phenyl rings may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Ether Derivatives

a) 2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine (CAS: 939757-30-9)
  • Structural Differences : The benzyl ether group at the 4-chloro position in the parent compound is replaced with a 2,6-dichlorobenzyl group.
  • This compound is used as an impurity standard in isoconazole formulations .
  • Analytical Data: Reported as a hydrochloride salt (C₁₅H₁₃Cl₄NO·HCl; molecular weight: 404.06 g/mol) with distinct HPLC retention times due to altered polarity .
b) 2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate (CAS: 2724689-95-4)
  • Structural Differences : The benzyl ether group is substituted with 2,4-dichloro instead of 4-chloro.
  • Functional Impact : Enhanced lipophilicity due to additional chlorine atoms may increase membrane permeability but also elevate toxicity risks. This variant is linked to impurities in miconazole nitrate synthesis .
  • Analytical Data: Nitrate salt (C₁₅H₁₃Cl₄NO·HNO₃; molecular weight: 428.06 g/mol) shows a distinct FT-IR peak at 1,650 cm⁻¹ for the nitrate group .

N-Benzyl-2-phenylethylamine Derivatives

a) 24H-NBOMe (N-(2-methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine)
  • Structural Differences : Replaces the chlorobenzyl ether with a 2-methoxybenzyl group and introduces dimethoxy substituents on the phenyl ring.
  • Functional Impact : Acts as a potent 5-HT₂A receptor agonist, unlike the parent compound, which lacks receptor-binding motifs. The methoxy groups enhance serotonin receptor affinity but reduce metabolic stability .
  • Behavioral Data : In zebrafish models, 24H-NBOMe induces hyperlocomotion (EC₅₀: 0.8 μM) and increases dopamine levels by 40% at 1 μM .
b) 34H-NBCl (N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine)
  • Structural Differences : Features a 3,4-dimethoxyphenyl group instead of 2,4-dichlorophenyl and a 2-chlorobenzyl substituent.
  • Functional Impact : The 3,4-dimethoxy configuration shifts receptor selectivity toward 5-HT₂C over 5-HT₂A. In vitro assays show 10-fold lower potency (IC₅₀: 12 nM at 5-HT₂A) compared to 24H-NBOMe .

Imidazole-Containing Analogs

a) 4-[(2R)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (EKO)
  • Structural Differences : Incorporates an imidazole ring instead of the primary amine.
  • Functional Impact : The imidazole group enables antifungal activity via cytochrome P450 inhibition, a mechanism absent in the parent compound. However, it exhibits higher hepatotoxicity (LD₅₀: 150 mg/kg in mice) due to reactive metabolite formation .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity/Application Reference
2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine C₁₅H₁₄Cl₃NO 4-Cl-benzyl, 2,4-Cl₂-phenyl Econazole impurity standard
2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine C₁₅H₁₃Cl₄NO 2,6-Cl₂-benzyl, 2,4-Cl₂-phenyl Isoconazole impurity
24H-NBOMe C₁₈H₂₃NO₃ 2-OCH₃-benzyl, 2,4-OCH₃-phenyl 5-HT₂A agonist (EC₅₀: 0.8 μM)
EKO C₁₈H₁₅Cl₃N₂O 4-Cl-benzyl, imidazole Antifungal (CYP51 inhibitor)

Key Findings

  • Chlorine Position Sensitivity : Substitution at the 2-position of the benzyl group (vs. 4-position) drastically alters receptor binding and metabolic pathways .
  • Nitrate Salt Utility : The nitrate form of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine is preferred in HPLC methods due to improved solubility and peak resolution .
  • Structural-Activity Relationships : Methoxy and imidazole groups introduce pharmacological activity absent in the parent compound, highlighting the importance of functional group engineering .

Biological Activity

2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine, also known by its CAS number 2334059-11-7, is a compound with significant potential in pharmacological applications. Its molecular formula is C15H14Cl3NOC_{15}H_{14}Cl_3NO and it has been studied for various biological activities, including its effects on cancer cells and its potential antibacterial properties. This article provides a detailed review of the compound's biological activity based on diverse research findings.

  • Molecular Weight : 330.63 g/mol
  • Molecular Structure :
    • SMILES : ClC1=CC=C(C=C1)COC(CN)C2=CC=C(C=C2Cl)Cl
    • InChI : InChI=1S/C15H14Cl3NO/c16-11-3-1-10(2-4-11)9-20-15(8-19)13-6-5-12(17)7-14(13)18/h1-7,15H,8-9,19H2 .

Anticancer Activity

Recent studies have indicated that 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine exhibits promising anticancer properties. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM)
Human cervical (HeLa)10.5
Colon adenocarcinoma (CaCo-2)12.3
Mouse embryo (3T3-L1)15.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to reduced cell viability in treated cultures .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. It demonstrated activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
K. pneumoniae4530

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

The biological activity of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine is attributed to its ability to interact with various molecular targets involved in cell signaling pathways. It has been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission and may play a role in neurodegenerative diseases .

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The treatment led to a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-((4-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethanamine, and how is its structural integrity verified?

  • Synthesis : Microwave-assisted synthesis is a validated approach for derivatives of this compound, involving condensation reactions between 4-chlorobenzyl chloride and 2,4-dichlorophenyl precursors under controlled conditions .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical. For example, 1^1H NMR peaks at δ 4.77 (CH2_2), 5.11 (CH), and aromatic proton resonances between δ 7.43–7.48 confirm the structure .

Q. Which analytical techniques are recommended for assessing the purity of this compound in pharmaceutical impurity profiling?

  • High-Performance Liquid Chromatography (HPC) : Used with pharmacopeial reference standards (e.g., USP or EP) to quantify impurities. The compound is often analyzed as a nitrate salt (e.g., Econazole Related Compound B) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : Coupled with HPLC to confirm molecular weight (e.g., C15_{15}H14_{14}Cl3_3NO·HNO3_3, MW 424.65) and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data reported for this compound across different studies?

  • Cross-Validation : Compare experimental NMR/IR data with certified reference materials (e.g., LGC Standards or USP) .
  • Isomer Differentiation : The compound exists as a racemic mixture (2RS configuration), which may lead to variability in spectral interpretations. Chiral chromatography or X-ray crystallography can resolve stereochemical ambiguities .

Q. What mechanistic insights guide the compound’s stability under varying storage conditions?

  • Degradation Pathways : Hydrolysis of the ether linkage or oxidation of the ethanamine group may occur. Accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring are recommended .
  • Storage Recommendations : Store as a nitrate salt at -20°C in amber vials to prevent photodegradation .

Q. How does structural modification of this compound influence its role in antifungal activity studies?

  • Structure-Activity Relationship (SAR) : The 4-chlorobenzyl and 2,4-dichlorophenyl moieties are critical for binding to fungal cytochrome P450 enzymes. Modifications to the ethanamine group (e.g., methylation) alter potency and selectivity .
  • Biological Assays : Compare MIC (Minimum Inhibitory Concentration) values against Candida spp. with parent drugs like Econazole to evaluate efficacy .

Methodological Considerations

Q. What strategies are effective for isolating and quantifying trace impurities of this compound in active pharmaceutical ingredients (APIs)?

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from complex matrices.
  • Quantitative Analysis : Employ HPLC with a calibration curve (0.1–5.0 µg/mL) using a certified reference standard (e.g., USP 1231841) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to Candida CYP51 using software like AutoDock Vina. The chlorinated aromatic rings show strong hydrophobic interactions with the enzyme’s active site .
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability but potential hepatic metabolism via glucuronidation .

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